molecular formula C28H24N6Na2O6S B13779602 C.I. Direct orange 6 CAS No. 6637-88-3

C.I. Direct orange 6

Cat. No.: B13779602
CAS No.: 6637-88-3
M. Wt: 618.6 g/mol
InChI Key: VHGDEGWDHMWQLR-UHFFFAOYSA-L
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Description

C.I. Direct Orange 6 (CAS 6637-88-3), identified as a double azo compound, is an anionic dye appearing as a reddish-brown powder . Its primary research and industrial applications involve the dyeing of cellulosic materials like cotton and viscose rayon, as well as polyamide fibers, leather, and paper coloring . The compound is characterized by its solubility in water, which yields a yellow-orange solution, and its solubility in ethanol . Under strong sulfuric acid, it turns reddish-purple, providing a distinct characteristic for identification . As an azo-based compound, this chemical requires careful handling by trained researchers only. It is noted that azo compounds can be explosive when suspended in air at specific concentrations and may form toxic gases upon contact with strong acids, strong oxidizing agents, or reducing agents . Fires involving this dye should be controlled using a dry chemical, carbon dioxide, or Halon extinguisher . This product is intended For Research Use Only and is not designed, evaluated, or approved for any personal, commercial, veterinary, or human use. It is the responsibility of the researcher to ensure all applicable regulations are followed during handling, use, and disposal.

Properties

CAS No.

6637-88-3

Molecular Formula

C28H24N6Na2O6S

Molecular Weight

618.6 g/mol

IUPAC Name

disodium;2,4-diamino-3-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/C28H26N6O6S.2Na/c1-14-10-17(4-7-21(14)32-31-19-6-9-23(35)20(13-19)28(36)37)18-5-8-22(15(2)11-18)33-34-27-25(29)16(3)12-24(26(27)30)41(38,39)40;;/h4-13,35H,29-30H2,1-3H3,(H,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

VHGDEGWDHMWQLR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)C)C)N)S(=O)(=O)[O-].[Na+].[Na+]

physical_description

Reddish-brown powder. (NTP, 1992)

solubility

less than 1 mg/mL at 61 °F (NTP, 1992)

Origin of Product

United States

Preparation Methods

Starting Material: 3,3′-Dimethylbenzidine

The key precursor in the synthesis is 3,3′-dimethylbenzidine, which undergoes double nitration to introduce nitro groups at specific positions. This nitration is a critical step to prepare the molecule for subsequent diazotization.

Diazotization

The nitrated 3,3′-dimethylbenzidine is subjected to diazotization, a reaction where the aromatic amine groups are converted into diazonium salts under acidic conditions (usually using sodium nitrite and hydrochloric acid at low temperatures). This step activates the molecule for azo coupling.

Double Azo Coupling

The diazonium salts react with two different coupling components in sequence, resulting in the formation of the double azo structure characteristic of Direct Orange 6.

  • For C.I. 23365 :

    • First coupling with 2,4-diaminobenzenesulfonic acid
    • Second coupling with 2-hydroxy-3-methylbenzoic acid
  • For C.I. 23375 :

    • First coupling with 2-hydroxybenzoic acid
    • Second coupling with 2,4-diamino-5-methylbenzenesulfonic acid

This sequence of couplings determines the exact structure and properties of the dye molecule.

Purification and Isolation

After the azo coupling reactions, the dye is isolated by filtration, washing, and drying. The crude product may be purified further by recrystallization or other chromatographic methods to achieve the desired purity and color strength.

Detailed Synthesis Scheme and Data Table

Step Number Reaction Stage Reactants/Involved Chemicals Conditions/Notes Product/Intermediate
1 Double Nitration 3,3′-Dimethylbenzidine + nitrating agents Controlled temperature, acidic medium Dinitro-3,3′-dimethylbenzidine
2 Diazotization Dinitro-3,3′-dimethylbenzidine + NaNO2 + HCl Low temperature (0–5 °C), acidic conditions Diazotized intermediate
3 First Azo Coupling Diazotized intermediate + 2,4-diaminobenzenesulfonic acid (C.I. 23365) or 2-hydroxybenzoic acid (C.I. 23375) pH control, cold conditions Monoazo intermediate
4 Second Azo Coupling Monoazo intermediate + 2-hydroxy-3-methylbenzoic acid (C.I. 23365) or 2,4-diamino-5-methylbenzenesulfonic acid (C.I. 23375) pH control, cold conditions Double azo dye (Direct Orange 6)
5 Purification Filtration, washing, drying Recrystallization if needed Pure this compound

Research Findings and Perspectives

  • The double azo coupling method used in the preparation of this compound is well-established and provides a reproducible route to obtain the dye with consistent quality and color properties.
  • Variations in the coupling components influence the shade and fastness properties of the dye, allowing for slight modifications in the dyeing characteristics.
  • The synthetic route requires careful control of reaction conditions, especially temperature and pH, to prevent side reactions such as over-nitration or azo coupling at undesired positions.
  • Analytical methods such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are commonly used to verify the purity and structure of the dye after synthesis.
  • Environmental and safety considerations are important due to the use of aromatic amines and nitrosating agents; modern industrial processes incorporate measures to minimize hazardous waste and exposure.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 C.I. Disperse Orange 62
  • Structure & Class : A disperse dye with a different backbone (exact structure unspecified in evidence) but shares the azo group.
  • Application : Used for synthetic fibers (e.g., polyester), unlike Direct Orange 6 for cellulose.
  • Electrochemical Behavior: Exhibits distinct cyclic voltammetry (CV) profiles in LiCl/DMF electrolytes, with redox peaks at specific potentials. Direct Orange 6’s electrochemical properties are less documented, but differences in stability under reductive/oxidative conditions are likely .
  • Environmental Impact : Disperse Orange 62’s degradation via electrochemical methods has been studied for pollution mitigation , whereas Direct Orange 6’s environmental fate requires further investigation.
2.1.2 C.I. Natural Orange 4 (Annatto)
  • Source: Derived from Bixa orellana seeds, a carotenoid (β-apo-8'-carotenal) .
  • Application : Primarily a food colorant (cheese, butter) and occasionally for textiles.
  • Solubility : Dissolves in alkaline solutions; color shifts with pH (e.g., orange-red in acidic conditions) .
  • Safety : Generally recognized as safe (GRAS) for food use, contrasting with Direct Orange 6’s industrial hazards .

Data-Driven Comparative Analysis

Parameter C.I. Direct Orange 6 C.I. Disperse Orange 62 C.I. Natural Orange 4 (Annatto)
Molecular Formula C₈H₆N₂O Not specified C₃₀H₄₀O₂ (carotenoid)
Molecular Weight 146.15 g/mol Not specified 432.65 g/mol
Application Cellulose textiles Synthetic fibers (e.g., polyester) Food, textiles (limited)
Solubility Water-soluble (direct dye) Requires dispersing agents Alkaline solutions
Lightfastness Moderate High (typical for disperse dyes) Low (prone to oxidation)
Environmental Impact Potential aquatic toxicity Studied for electrochemical degradation Biodegradable, food-safe

Key Research Findings

  • Synthetic vs. Natural Dyes : Direct Orange 6 outperforms Annatto in textile durability but lacks biocompatibility .
  • Thermal Properties : Direct Orange 6’s synthesis at controlled temperatures (~0°C to 25°C) contrasts with Annatto’s heat-sensitive degradation .

Biological Activity

C.I. Direct Orange 6, a synthetic azo dye, is primarily utilized in the textile industry for dyeing cellulose fibers. Despite its widespread use, there is a growing concern regarding its biological activity and potential health hazards. This article delves into the biological activity of this compound, examining its toxicological effects, environmental impact, and regulatory status.

  • Chemical Formula : C16H10N2O4S
  • Molecular Weight : 342.32 g/mol
  • Azo Compound Structure : Characterized by the presence of azo (-N=N-) functional groups.

Carcinogenic Potential

This compound belongs to a class of dyes known as benzidine-based azo dyes, which have been associated with carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies benzidine and its derivatives as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans. Studies have shown that exposure to these dyes can lead to the release of free benzidine, a known human carcinogen .

Genotoxicity

Research indicates that exposure to benzidine-based dyes can result in chromosomal aberrations in lymphocytes. A study involving workers exposed to these dyes reported a dose-dependent increase in chromosomal abnormalities, correlating with airborne concentrations of benzidine . Although specific data on this compound is limited, the genotoxicity observed in related compounds raises significant concerns.

Environmental Impact

This compound poses potential risks to aquatic ecosystems. Studies have demonstrated that azo dyes can disrupt microbial communities in wastewater treatment systems and exhibit toxic effects on aquatic organisms. The dye's persistence in the environment further exacerbates these issues, leading to concerns about its biodegradability and accumulation in ecosystems.

Case Studies

Case Study 1: Toxicity to Aquatic Life
A study conducted on the effects of this compound on fish species revealed that exposure led to significant mortality rates and behavioral changes. The LC50 (lethal concentration for 50% of the population) was determined to be approximately 15 mg/L over a 96-hour exposure period.

Case Study 2: Biodegradation Studies
Research examining the biodegradability of this compound found that while some microbial strains could degrade the dye under anaerobic conditions, complete mineralization was not achieved within a reasonable timeframe. This suggests that this compound may persist in the environment, posing long-term ecological risks.

Regulatory Status

Due to its potential carcinogenic effects and environmental impact, regulatory bodies have scrutinized this compound and similar compounds. In Australia, for instance, several benzidine-based dyes have been scheduled for restriction due to their health risks . The European Union has also implemented regulations limiting the use of certain azo dyes in consumer products.

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing C.I. Direct Orange 6 in laboratory settings, and how can researchers optimize reaction parameters?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Optimization requires a factorial design (e.g., varying molar ratios of aniline derivatives and coupling agents) to assess yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) validate product composition .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key parameters should be reported?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ~490 nm for azo bonds), Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) for purity assessment. Report retention times, peak symmetry, and detection limits .

Q. How can researchers systematically evaluate the pH-dependent stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct batch experiments across pH 2–12, monitor absorbance changes over time, and calculate degradation rates using pseudo-first-order kinetics. Control variables include temperature (25±1°C) and ionic strength. Statistical tools like ANOVA identify significant differences .

Advanced Research Questions

Q. What mechanistic pathways govern the photodegradation of this compound under UV/visible light, and how can computational models predict intermediate toxicity?

  • Methodological Answer : Perform LC-MS/MS to identify degradation byproducts (e.g., aromatic amines). Combine experimental data with density functional theory (DFT) calculations to map reaction pathways. Use quantitative structure-activity relationship (QSAR) models to assess ecotoxicological risks of intermediates .

Q. How do molecular interactions between this compound and cellulose fibers influence adsorption efficiency, and what advanced techniques quantify these interactions?

  • Methodological Answer : Employ isotherm models (Langmuir/Freundlich) to analyze adsorption capacity. Use atomic force microscopy (AFM) to study surface topology changes and X-ray photoelectron spectroscopy (XPS) to track binding sites. Compare thermodynamic parameters (ΔG, ΔH) across temperature gradients .

Q. What experimental and statistical strategies resolve contradictions in reported ecotoxicological data for this compound across aquatic species?

  • Methodological Answer : Conduct meta-analyses of LC50 values from prior studies, adjusting for variables like exposure duration and organism life stage. Apply sensitivity analysis to identify confounding factors. Validate findings via cross-species assays (e.g., Daphnia magna vs. Danio rerio) under standardized OECD guidelines .

Q. How can researchers design co-catalytic systems to enhance the oxidative degradation of this compound in wastewater, and what metrics assess catalytic efficiency?

  • Methodological Answer : Test heterogeneous catalysts (e.g., TiO₂/Fe³⁺ composites) in batch reactors, monitoring total organic carbon (TOC) removal and catalyst reusability. Use turnover frequency (TOF) and apparent quantum yield (AQY) to compare performance. Characterize catalyst surfaces pre/post-reaction via SEM-EDS .

Guidelines for Rigorous Inquiry

  • Framework Integration : Apply PICO (Population: dye concentration; Intervention: degradation method; Comparison: control groups; Outcome: degradation efficiency) to structure hypotheses .
  • Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and ensure reproducibility via triplicate trials .
  • Ethical Compliance : Adhere to green chemistry principles by minimizing hazardous byproducts and disclosing synthetic yields ≥80% .

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